![molecular formula C14H13N3O2 B14352858 Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]- CAS No. 93474-34-1](/img/no-structure.png)
Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]- is a complex organic compound with significant applications in various fields It is known for its unique chemical structure, which includes a benzenecarboximidamide core linked to a phenylamino carbonyl group through an oxy linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]- typically involves the reaction of benzenecarboximidamide with phenyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Benzenecarboximidamide+Phenyl isocyanate→Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]-
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further ensures the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzenecarboximidamide derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with amine or hydroxyl groups.
Substitution: Formation of substituted benzenecarboximidamide derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The phenylamino carbonyl group plays a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenecarboximidamide, N-[[(methylamino)carbonyl]oxy]-
- Benzenecarboximidamide, N-[[(ethylamino)carbonyl]oxy]-
- Benzenecarboximidamide, N-[[(propylamino)carbonyl]oxy]-
Uniqueness
Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]- is unique due to its phenylamino carbonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with various molecular targets, making it more versatile in its applications compared to its analogs.
Eigenschaften
93474-34-1 | |
Molekularformel |
C14H13N3O2 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
[[amino(phenyl)methylidene]amino] N-phenylcarbamate |
InChI |
InChI=1S/C14H13N3O2/c15-13(11-7-3-1-4-8-11)17-19-14(18)16-12-9-5-2-6-10-12/h1-10H,(H2,15,17)(H,16,18) |
InChI-Schlüssel |
CPDMYYDQZRVVEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NOC(=O)NC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.